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Compound of Interest

Compound Name:
2-Propanol, 1,1'-

(hydroxyimino)bis-

Cat. No.: B1609678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the

compound 2-Propanol, 1,1'-(hydroxyimino)bis- (CAS No. 6424-91-5). Due to the limited

availability of published, peer-reviewed spectral data for this specific molecule, this document

outlines the anticipated spectral characteristics based on its chemical structure and established

principles of spectroscopic analysis for analogous functional groups. This guide is intended to

serve as a reference for researchers in drug development and other scientific fields for the

identification and characterization of this compound.

Chemical Structure and Overview
Chemical Formula: C₆H₁₅NO₃ Molecular Weight: 149.19 g/mol Structure:

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic molecule containing two secondary alcohol

functional groups and a hydroxyimino (oxime) group. These structural features will give rise to

characteristic signals in various spectroscopic analyses.

Predicted Spectral Data
The following tables summarize the expected quantitative data from Mass Spectrometry (MS),

Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. These
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predictions are based on the analysis of the compound's structure and comparison with

spectral data of similar organic molecules.

Mass Spectrometry (MS)
Mass spectrometry of 2-Propanol, 1,1'-(hydroxyimino)bis- is expected to show a molecular

ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation

149 [C₆H₁₅NO₃]⁺ Molecular Ion (M⁺)

132 [M - OH]⁺
Loss of a hydroxyl radical from

the oxime group

116 [M - OH - H₂O]⁺

Subsequent loss of a water

molecule from one of the

alcohol groups

104 [M - CH(CH₃)OH]⁺
Cleavage of a 2-hydroxypropyl

group

74 [CH₂=N(OH)CH₂CH(OH)CH₃]⁺
Fragmentation at the C-C bond

adjacent to the nitrogen

58 [CH₃CH(OH)CH₂]⁺ 2-hydroxypropyl cation

45 [CH(CH₃)OH]⁺ Isopropanol fragment

43 [CH(CH₃)₂]⁺ Isopropyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is predicted to exhibit signals corresponding to the different proton

environments in the molecule.
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Proton Type
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Integration

-OH (oxime) 8.0 - 9.0 Singlet (broad) 1H

-OH (alcohol) 2.0 - 4.0 Singlet (broad) 2H

-CH- (alcohol) 3.8 - 4.2 Multiplet 2H

-CH₂- (adjacent to N) 2.8 - 3.2 Multiplet 4H

-CH₃ (alcohol) 1.1 - 1.3 Doublet 6H

The carbon NMR spectrum will show distinct signals for each unique carbon environment.

Carbon Type Predicted Chemical Shift (δ, ppm)

-CH- (alcohol) 65 - 70

-CH₂- (adjacent to N) 50 - 55

-CH₃ (alcohol) 20 - 25

Infrared (IR) Spectroscopy
The IR spectrum will display absorption bands characteristic of the hydroxyl and oxime

functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity

3500 - 3200
O-H stretch (H-

bonded)
Alcohol, Oxime Strong, Broad

2975 - 2850 C-H stretch (sp³) Alkyl Strong

1680 - 1620 C=N stretch Oxime Medium, Sharp

1470 - 1430 C-H bend Alkyl Medium

1380 - 1365
C-H bend (gem-

dimethyl)
Isopropyl Medium

1150 - 1050 C-O stretch Secondary Alcohol Strong

950 - 900 N-O stretch Oxime Medium

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

Sample Preparation: Dissolve approximately 1-5 mg of 2-Propanol, 1,1'-
(hydroxyimino)bis- in 1 mL of a volatile organic solvent such as methanol or

dichloromethane. The solution should be clear and free of particulate matter.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Injector Temperature: 250 °C

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25

µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to

280 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 200.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR

crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., diamond or zinc selenide crystal).

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of 2-Propanol,
1,1'-(hydroxyimino)bis-.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Key Mass Spectrometry Fragmentation Pathways.
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This guide provides a foundational understanding of the expected spectral characteristics of 2-
Propanol, 1,1'-(hydroxyimino)bis-. Researchers are encouraged to use this information as a

starting point for their own analyses and to contribute to the public body of knowledge by

publishing experimentally obtained spectra.

To cite this document: BenchChem. [Spectral Analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609678#spectral-data-for-2-propanol-1-1-
hydroxyimino-bis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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